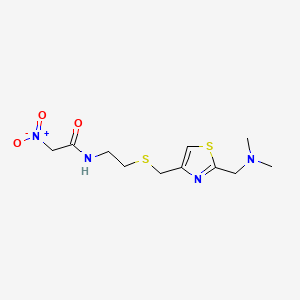

尼扎替丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nizatidine is a histamine H2 receptor antagonist that inhibits stomach acid production. It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease . Nizatidine belongs to the class of organic compounds known as 2,4-di-substituted thiazoles .

Synthesis Analysis

A robust process for the synthesis of Nizatidine involves the cyclocondensation of 2-(dimethylamino)ethanethioamide with ethyl bromopyruvate, followed by reduction and then coupling with cysteamine hydrochloride . The reaction of ranitidine with nitrites in meat has been shown to produce NDMA and methyl furan cation as products .Molecular Structure Analysis

The molecular formula of Nizatidine Amide is C11H18N4O3S2 . It belongs to the class of organic compounds known as 2,4-di-substituted thiazoles .Chemical Reactions Analysis

Nizatidine competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells. This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions .Physical And Chemical Properties Analysis

Nizatidine is a histamine H2 receptor antagonist. This compound belongs to the class of organic compounds known as 2,4-di-substituted thiazoles .科学研究应用

消化性溃疡治疗

尼扎替丁酰胺已被用于制备用于治疗消化性溃疡的粘膜粘附微球 . 粘膜粘附微球是使用聚合物-聚合物络合(PAA-PVP)结合溶剂扩散法制备的 . 这种递送系统控制尼扎替丁的释放速率,延长胃排空时间,并确保药物在所需时间段内在吸收部位的可用性 .

生物利用度增强

尼扎替丁酰胺的粘膜粘附微球也有可能提高药物的生物利用度 . 通过控制尼扎替丁的释放并延长剂型的胃排空时间,可以提高药物的生物利用度 .

化学选择性合成

尼扎替丁酰胺可用于化学选择性合成 . 酰胺活化,涉及选择性活化酰胺以在温和条件下实现强大的转化,已成为一个重要的研究领域 . 尼扎替丁酰胺作为一种酰胺,可以潜在地被活化并用于此目的 .

脱水生成腈

酰胺,包括尼扎替丁酰胺,脱水生成腈是有机化学中合成腈的基本途径 . 此过程高效、清洁,并在文献中得到了广泛的讨论<a aria-label="3: 4. Dehydration to Nitriles The dehydration of amides, including Nizatidine Amide, to nitriles is a fundamental route for the synthesis of nitriles in organic chemistry3" data-citationid="bdb4ab22-e963-c729-a346-98460f39ab01-28" h="ID=SERP,5015.1

作用机制

Target of Action

Nizatidine Amide primarily targets the histamine H2-receptors , particularly those located in the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion.

Mode of Action

Nizatidine Amide acts as a competitive, reversible inhibitor of histamine at the histamine H2-receptors . It competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells . This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions . The compound also decreases the gastric acid response to stimuli such as food, caffeine, insulin, betazole, or pentagastrin .

Biochemical Pathways

The primary biochemical pathway affected by Nizatidine Amide is the gastric acid secretion pathway . By inhibiting the action of histamine on stomach cells, Nizatidine Amide reduces stomach acid production . This action can affect downstream effects such as the digestion and absorption of food.

Pharmacokinetics

They are metabolized in the liver and excreted via the kidneys . These properties can significantly impact the bioavailability of Nizatidine Amide, influencing its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of Nizatidine Amide’s action primarily involve the reduction of gastric acid production. By inhibiting the action of histamine on stomach cells, Nizatidine Amide reduces stomach acid production . This reduction can alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Nizatidine Amide. For instance, the presence of food in the stomach can affect the absorption and subsequent effectiveness of the compound. Additionally, certain manufacturing processes and components used in the formulation of the drug can potentially lead to the formation of nitrosamine impurities , which are known carcinogens. Therefore, it’s crucial to have stringent control strategies during the manufacturing process to ensure the safety and efficacy of the drug.

安全和危害

未来方向

The detection of N-nitrosamine impurities in medicines, including Nizatidine, has posed a great challenge to manufacturers of drug products and regulators alike. The pharmaceutical industry should continue to work on potential mitigation strategies and generate additional scientific data to address the mechanistic gaps .

生化分析

Biochemical Properties

Nizatidine Amide, like Nizatidine, is likely to interact with the histamine H2 receptors, particularly those in the gastric parietal cells . By inhibiting the action of histamine on stomach cells, Nizatidine Amide may reduce stomach acid production

Cellular Effects

Based on its similarity to Nizatidine, it may influence cell function by reducing stomach acid production, which could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nizatidine, a related compound, is a competitive, reversible inhibitor of histamine at the histamine H2-receptors . It’s plausible that Nizatidine Amide may exert its effects at the molecular level through a similar mechanism, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Nizatidine, a related compound, is metabolized in the liver It’s plausible that Nizatidine Amide may be involved in similar metabolic pathways, potentially interacting with various enzymes or cofactors

属性

IUPAC Name |

N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3S2/c1-14(2)6-11-13-9(8-20-11)7-19-4-3-12-10(16)5-15(17)18/h8H,3-7H2,1-2H3,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJOOHIZNUJXJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC(=CS1)CSCCNC(=O)C[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188666-11-7 |

Source

|

| Record name | Nizatidine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188666117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIZATIDINE AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN2E59SUT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropa[3,4]pentaleno[1,2-b]pyrazine (9CI)](/img/no-structure.png)

![9H-Pyrrolo[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B590343.png)

![6-Amino-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B590345.png)